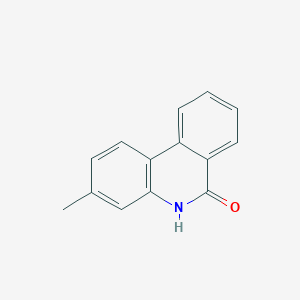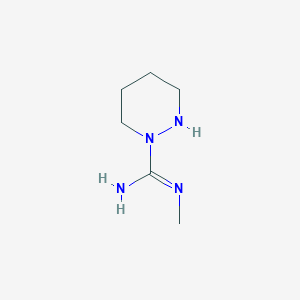
N-Methyltetrahydropyridazine-1(2H)-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyltetrahydropyridazine-1(2H)-carboximidamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure and properties make it a subject of interest for researchers and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyltetrahydropyridazine-1(2H)-carboximidamide typically involves the reaction of tetrahydropyridazine derivatives with methylating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
N-Methyltetrahydropyridazine-1(2H)-carboximidamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions may produce various substituted analogs.
科学的研究の応用
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Methyltetrahydropyridazine-1(2H)-carboximidamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds to N-Methyltetrahydropyridazine-1(2H)-carboximidamide include other tetrahydropyridazine derivatives and related heterocyclic compounds.
Uniqueness
This compound is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other similar compounds
Conclusion
This compound is a compound of interest in various scientific and industrial fields. Its unique structure and properties make it a valuable subject for research and potential applications. Further studies and detailed information from scientific literature are essential to fully understand its potential and applications.
特性
分子式 |
C6H14N4 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
N'-methyldiazinane-1-carboximidamide |
InChI |
InChI=1S/C6H14N4/c1-8-6(7)10-5-3-2-4-9-10/h9H,2-5H2,1H3,(H2,7,8) |
InChIキー |
KUSDARKSIWKTJR-UHFFFAOYSA-N |
正規SMILES |
CN=C(N)N1CCCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


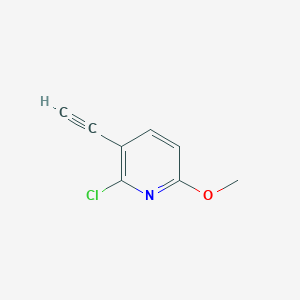

![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)
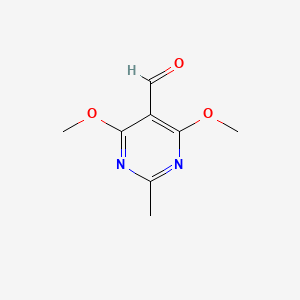
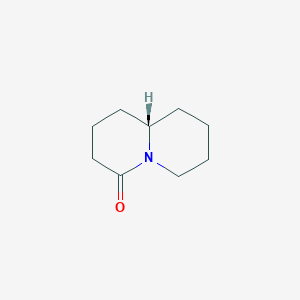
![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
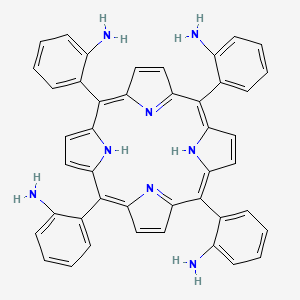

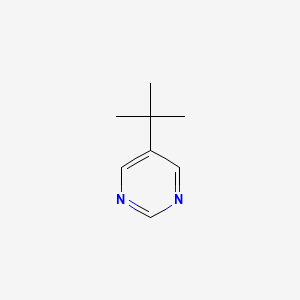
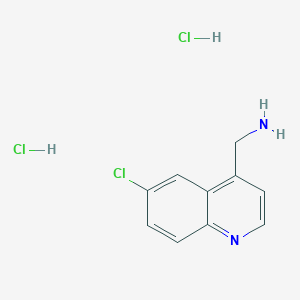

![6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13117130.png)
